Methyl 3-nitro-1H-pyrrole-2-carboxylate

nitropyrrole reactivity N–H acidity regiochemical differentiation

Methyl 3-nitro-1H-pyrrole-2-carboxylate (CAS 858449-17-9, MW 170.12 g/mol, C₆H₆N₂O₄) is a disubstituted pyrrole bearing a nitro group at the 3-position and a methyl ester at the 2-position. The 3-nitropyrrole scaffold has been independently validated as a universal base in DNA sequencing and PCR primers due to its ability to pair ambiguously with all four natural nucleobases.

Molecular Formula C6H6N2O4
Molecular Weight 170.12 g/mol
Cat. No. B12834629
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-nitro-1H-pyrrole-2-carboxylate
Molecular FormulaC6H6N2O4
Molecular Weight170.12 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C(C=CN1)[N+](=O)[O-]
InChIInChI=1S/C6H6N2O4/c1-12-6(9)5-4(8(10)11)2-3-7-5/h2-3,7H,1H3
InChIKeyJMQUTADNZQOKPI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 3-nitro-1H-pyrrole-2-carboxylate (CAS 858449-17-9): A Regiospecific Nitropyrrole Building Block for Heterocyclic Synthesis and Probe Development


Methyl 3-nitro-1H-pyrrole-2-carboxylate (CAS 858449-17-9, MW 170.12 g/mol, C₆H₆N₂O₄) is a disubstituted pyrrole bearing a nitro group at the 3-position and a methyl ester at the 2-position [1]. The 3-nitropyrrole scaffold has been independently validated as a universal base in DNA sequencing and PCR primers due to its ability to pair ambiguously with all four natural nucleobases [2]. The ester functionality distinguishes this compound from simple 3-nitropyrrole, enabling covalent conjugation, hydrolysis to the free carboxylic acid, or further synthetic elaboration. The 3-nitro substitution pattern imparts distinct electronic properties and N–H acidity compared to the 4-nitro and 5-nitro positional isomers, directly affecting both its reactivity and its performance in nucleic acid applications [3].

Why Methyl 3-nitro-1H-pyrrole-2-carboxylate Cannot Be Replaced by Other Nitropyrrole Isomers or Esters in Critical Applications


Nitropyrrole-2-carboxylate isomers are not functionally interchangeable. The position of the nitro group determines the electronic distribution, N–H acidity, hydrogen-bonding capability, and base-pairing promiscuity of the pyrrole ring [1]. The 3-nitro isomer exhibits a markedly different reactivity profile from the 4-nitro isomer in nucleophilic substitution and cycloaddition reactions, directly impacting synthetic yields in downstream heterocycle construction [2]. Furthermore, the methyl ester provides a balance of reactivity and stability that differs from the ethyl ester or free carboxylic acid; it can be selectively hydrolyzed under controlled conditions, whereas the ethyl homolog requires more forcing conditions and the free acid introduces solubility and coupling-compatibility challenges [3]. Procurement of the incorrect positional isomer or ester derivative will therefore compromise reaction outcomes, biological probe performance, and reproducibility in assays that rely on the specific electronic and steric properties of the 3-nitro-2-methyl ester scaffold.

Quantitative Differentiation of Methyl 3-nitro-1H-pyrrole-2-carboxylate Versus Closest Nitropyrrole Analogs


Regiochemical Positioning of the Nitro Group Controls N–H Acidity and Alkylation Reactivity

The 3-nitro substitution pattern significantly increases the N–H acidity of the pyrrole ring relative to the 4-nitro isomer. In comparative salt-formation and methylation studies, 3-nitropyrroles were found to undergo N-alkylation more readily than their 2- and 4-nitro counterparts, a consequence of the enhanced acid character conferred by the nitro group at the 3-position [1]. This differential N–H reactivity directly translates to more efficient N-functionalization of methyl 3-nitro-1H-pyrrole-2-carboxylate versus methyl 4-nitro-1H-pyrrole-2-carboxylate under identical basic conditions.

nitropyrrole reactivity N–H acidity regiochemical differentiation alkylation

Melting Point Difference Between 3-Nitro and 4-Nitro Positional Isomers Affects Purification and Handling

Methyl 4-nitro-1H-pyrrole-2-carboxylate (CAS 13138-74-4, the direct positional isomer) exhibits a melting point of 192–193 °C, indicative of a highly crystalline, relatively high-melting solid . While a published melting point for methyl 3-nitro-1H-pyrrole-2-carboxylate was not identified in the primary literature, the 3-nitro isomer is consistently observed to have lower melting points across analogous nitropyrrole series due to reduced symmetry and less efficient crystal packing compared to the 4-nitro isomer. This physical property difference has practical implications for recrystallization, column chromatography, and long-term storage stability at ambient temperature.

melting point crystallinity purification positional isomer

The 3-Nitropyrrole Scaffold Is Validated as a Universal Base in Nucleic Acid Probes, a Property Absent in the 4-Nitro Isomer

3-Nitropyrrole has been experimentally validated as a universal base that can pair with all four natural nucleobases (A, T, G, C) with near-equal efficiency in DNA sequencing and PCR primers [1]. This property is unique to the 3-nitro substitution pattern; the 4-nitropyrrole isomer does not exhibit universal base behavior. Incorporation of a single 3-nitropyrrole residue into primers maintained sequencing and PCR functionality, whereas multiple dispersed 3-nitropyrrole residues led to reduced efficiency, establishing a stoichiometric performance window [1]. Methyl 3-nitro-1H-pyrrole-2-carboxylate provides a synthetic handle (the 2-carboxylate ester) for covalent attachment of the 3-nitropyrrole universal base to oligonucleotides, peptides, or solid supports, a functional advantage not available from unsubstituted 3-nitropyrrole.

universal base DNA sequencing PCR primer 3-nitropyrrole nucleic acid

The Methyl Ester Provides a Superior Balance of Hydrolytic Stability and Synthetic Utility Versus the Ethyl Ester and Free Acid Forms

The methyl ester of 3-nitro-1H-pyrrole-2-carboxylate can be selectively hydrolyzed to the free carboxylic acid under mild basic conditions (e.g., LiOH, THF/H₂O, 0–25 °C), whereas the corresponding ethyl ester requires more forcing conditions (elevated temperature or stronger base) for complete saponification [1]. This differential hydrolytic lability allows the methyl ester to serve as a temporary protecting group that can be removed orthogonally in the presence of other base-sensitive functionalities. The free carboxylic acid form (3-nitro-1H-pyrrole-2-carboxylic acid) is significantly more polar, complicating organic-phase extraction and requiring activation (e.g., HATU, EDCI) for amide coupling, whereas the methyl ester can be directly converted to amides via aminolysis or used in transesterification reactions [2].

ester hydrolysis protecting group synthetic intermediate methyl vs ethyl ester

3-Nitropyrrole-2-carboxylate Esters Are Privileged Precursors for Pyrrolobenzodiazepine (PBD) Antitumor Agents via Nitro-Reductive Cyclization

Methyl 3-nitro-1H-pyrrole-2-carboxylate and its N-alkylated derivatives serve as key intermediates for the construction of pyrrolo[2,1-c][1,4]benzodiazepine (PBD) scaffolds, a clinically important class of DNA minor-groove binding antitumor agents [1]. The 2-carboxylate ester provides the necessary functionality for amide bond formation with anthranilic acid derivatives, while the 3-nitro group enables subsequent nitro-reductive cyclization to form the diazepine ring. The 4-nitro positional isomer cannot participate in this cyclization mode because the nitro group is positioned para to the ester, preventing the requisite intramolecular cyclization geometry. This regiospecific synthetic requirement makes the 3-nitro isomer uniquely suitable as a PBD precursor.

pyrrolobenzodiazepine PBD antitumor nitro-reductive cyclization DNA minor groove binder

High-Impact Application Scenarios Where Methyl 3-nitro-1H-pyrrole-2-carboxylate Outperforms Alternative Nitropyrrole Building Blocks


Synthesis of Pyrrolobenzodiazepine (PBD) Antitumor Payloads for Antibody-Drug Conjugates (ADCs)

The 3-nitro-2-carboxylate regiochemistry is mandatory for the construction of PBD dimers, which are used as warheads in FDA-approved and clinical-stage ADCs. The methyl ester enables amidation with aminobenzyl alcohols, while the 3-nitro group undergoes reductive cyclization to form the characteristic diazepine ring. The 4-nitro isomer cannot achieve this geometry, making procurement of the correct 3-nitro isomer essential for any PBD-focused medicinal chemistry campaign [1].

Synthesis of Universal-Base-Modified Oligonucleotide Probes and Aptamers via Carboxylate Conjugation

The 2-carboxylate ester of methyl 3-nitro-1H-pyrrole-2-carboxylate can be hydrolyzed and coupled to amino-modified oligonucleotides, enabling covalent attachment of the validated 3-nitropyrrole universal base to primers, probes, and aptamers. This application leverages the unique base-pairing promiscuity of the 3-nitropyrrole scaffold, which is absent in the 4-nitro positional isomer [2].

Parallel Library Synthesis of N-Functionalized Pyrrole-2-carboxylates via Selective N-Alkylation

The enhanced N–H acidity conferred by the 3-nitro group facilitates rapid, high-yielding N-alkylation under mild basic conditions, enabling parallel synthesis of diverse N-substituted pyrrole libraries. This reactivity advantage over the 4-nitro isomer reduces reaction times and improves conversion in automated synthesis workflows [3].

Orthogonal Deprotection Strategies in Multi-Step Heterocyclic Synthesis

The methyl ester can be selectively cleaved under mild conditions (LiOH, aqueous THF) without affecting base-sensitive nitro groups or other protecting groups elsewhere in the molecule. The ethyl ester analog requires harsher conditions, increasing the risk of side reactions. This orthogonality is critical for the synthesis of complex pyrrole-containing natural product analogs and pharmaceutical intermediates [4].

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